adrenic acid

Description

Historical Perspectives and Early Research Discoveries

Adrenic acid (AdA), also known by its chemical name cis-7,10,13,16-docosatetraenoic acid, was named for its high concentration in the adrenal glands. nih.gov Early investigations into polyunsaturated fatty acids (PUFAs) primarily focused on arachidonic acid (AA) and its role in inflammation. However, subsequent research revealed that AdA, a 2-carbon elongation product of AA, is not merely a passive byproduct but an abundant fatty acid with its own metabolic pathways and biological functions. balsinde.orgwikipedia.org Initial studies in the 1980s began to characterize the metabolism of adrenic acid, demonstrating its conversion into a unique family of signaling molecules, termed dihomo-eicosanoids, in various tissues, including the renal medulla and by human endothelial cells. nih.govahajournals.org A pivotal discovery was the identification of its non-enzymatic peroxidation products, the dihomo-isoprostanes, which served as early biomarkers for lipid damage, particularly in the brain. researchgate.netnih.gov These foundational studies set the stage for a deeper exploration of AdA's unique contributions to cellular physiology.

Biochemical Classification within Omega-6 Polyunsaturated Fatty Acids

Adrenic acid is classified as a very-long-chain omega-6 (n-6) polyunsaturated fatty acid. vulcanchem.com Its biosynthesis is an integral part of the omega-6 metabolic pathway, originating from the essential fatty acid linoleic acid. ahajournals.org The pathway proceeds as follows: linoleic acid is converted to arachidonic acid, which is then elongated by two carbons to form adrenic acid. tuscany-diet.netspandidos-publications.com This elongation step is catalyzed by specific elongase enzymes found in the endoplasmic reticulum. balsinde.org

Like its precursor arachidonic acid, adrenic acid esterified in membrane phospholipids (B1166683) can be released by phospholipase A2 enzymes in response to cellular stimuli. balsinde.orgnih.gov Once liberated, free adrenic acid serves as a substrate for the same major enzymatic pathways that metabolize arachidonic acid:

Cyclooxygenase (COX) enzymes convert AdA into dihomo-prostaglandins and dihomo-thromboxanes. nih.govthemedicalbiochemistrypage.org

Lipoxygenase (LOX) pathways metabolize AdA into dihomo-hydroxyeicosatetraenoic acids (DH-HETEs). nih.govthemedicalbiochemistrypage.org

Cytochrome P450 (CYP450) epoxygenases convert AdA into dihomo-epoxyeicosatrienoic acids (DH-EETs). nih.govacs.org

These "dihomo" metabolites are structurally similar to their arachidonic acid-derived counterparts but often exhibit distinct biological activities and potencies. balsinde.org

Systemic Distribution and Abundance in Biological Tissues

Adrenic acid is a significant constituent of phospholipids in various tissues, indicating its importance as a structural component of cell membranes. nih.gov Its distribution is not uniform, with notably high concentrations found in specific organs. vulcanchem.com The tissues with the highest reported levels of adrenic acid are the adrenal glands, brain, liver, kidneys, and the vascular system. nih.govnih.govacs.orgspandidos-publications.com

Within the brain, adrenic acid is one of the most abundant fatty acids, particularly in the early stages of human development. wikipedia.orgatamanchemicals.comnih.gov It is a major component of myelin, the lipid-rich sheath that insulates nerve fibers, highlighting its crucial role in nervous system structure and function. vulcanchem.comresearchgate.net Studies have shown that the concentration of adrenic acid in brain phospholipids can change with age, with some research indicating a decrease in both the cerebellum and motor cortex during normal aging. mdpi.com

| Tissue | Relative Abundance | Key Findings/Significance |

|---|---|---|

| Adrenal Gland | High | The tissue for which it was named; plays a role in regulating vascular tone within the gland. nih.govahajournals.orgmedchemexpress.com |

| Brain | High | One of the most abundant fatty acids in the early human brain; a major component of myelin. vulcanchem.comatamanchemicals.comnih.govresearchgate.net |

| Liver | High | Significant site of fatty acid metabolism. nih.govacs.orgspandidos-publications.com |

| Kidney | High | Readily metabolizes AdA via cyclooxygenase activity. nih.govacs.orgatamanchemicals.comcaymanchem.com |

| Vascular System | High | AdA and its metabolites regulate vascular tone and function. nih.govnih.gov |

| Testis | Present | Identified as a tissue containing adrenic acid. atamanchemicals.comcaymanchem.com |

Fundamental Biological Significance and Research Landscape

The biological significance of adrenic acid extends beyond its structural role in membranes. It is a biologically active molecule whose metabolites participate in a wide array of physiological and pathophysiological processes. spandidos-publications.comnih.gov Research has illuminated its involvement in regulating vascular function, inflammation, and cellular stress. spandidos-publications.com

Metabolites of adrenic acid, such as DH-PGI₂ and certain DH-EETs, have been shown to cause vasodilation by activating potassium channels in vascular smooth muscle cells, suggesting a role in regulating blood flow and pressure. ahajournals.orgnih.gov The role of AdA in inflammation is complex, with some of its metabolites exhibiting pro-inflammatory effects while others may have anti-inflammatory properties. nih.govontosight.ai

The research landscape for adrenic acid is rapidly expanding. Initially overshadowed by arachidonic acid, there is now growing interest in the unique functions of AdA and its derivatives. balsinde.org Current research is focused on several key areas:

Biomarker Discovery: Adrenic acid and its metabolites, such as F2-dihomo-isoprostanes, are being investigated as potential biomarkers for various conditions, including oxidative stress, neurodegenerative diseases, metabolic diseases, and certain types of cancer. researchgate.netnih.govfrontiersin.org

Neurodegenerative Diseases: Given its high concentration in myelin, research is exploring the link between altered AdA metabolism and neurological disorders like Alzheimer's disease and processes like ferroptosis (a form of iron-dependent cell death). vulcanchem.comfrontiersin.org

Cardiovascular Health: The role of AdA metabolites in regulating vascular tone and platelet function continues to be an active area of investigation. nih.govnih.gov

Therapeutic Potential: As the distinct biological actions of AdA's metabolites are uncovered, they are being considered as promising new targets for drug development. nih.govspandidos-publications.comnih.gov

Systematic reviews have begun to synthesize the growing body of knowledge on adrenic acid, highlighting its broad metabolic activities and providing a foundation for future exploration into its role in human health and disease. nih.govspandidos-publications.com

Properties

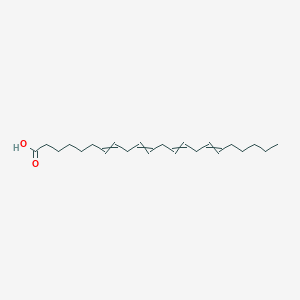

Molecular Formula |

C22H36O2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

docosa-7,10,13,16-tetraenoic acid |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |

InChI Key |

TWSWSIQAPQLDBP-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Synonyms |

7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Adrenic Acid

Elongation of Arachidonic Acid (20:4n-6)

The most direct route to adrenic acid synthesis is the two-carbon chain elongation of arachidonic acid (AA), an abundant 20-carbon omega-6 fatty acid. This process is a critical step in the production of very-long-chain polyunsaturated fatty acids.

Role of Fatty Acid Elongases (ELOVL)

Central to the elongation of arachidonic acid are the fatty acid elongase (ELOVL) enzymes. These enzymes catalyze the rate-limiting step in the fatty acid elongation cycle. Research has identified specific ELOVL isoforms, primarily ELOVL5 and ELOVL2, as key players in the conversion of arachidonic acid to adrenic acid. nih.gov ELOVL5 is involved in the elongation of polyunsaturated fatty acyl-CoAs with chain lengths of 18 and 20 carbons, while ELOVL2 preferentially elongates polyunsaturated fatty acids with 20 and 22 carbons. The coordinated action of these enzymes ensures the efficient production of adrenic acid from its precursor.

Subcellular Localization of Biosynthetic Enzymes

The enzymatic machinery responsible for adrenic acid biosynthesis is primarily located in the endoplasmic reticulum (ER). The ER provides the necessary environment and houses the multi-enzyme complex required for the sequential steps of fatty acid elongation, including condensation, reduction, dehydration, and a second reduction. This localization ensures the efficient channeling of substrates and intermediates within the biosynthetic pathway.

De Novo Synthesis from Linoleic Acid (18:2n-6)

Adrenic acid can also be synthesized de novo from the essential fatty acid, linoleic acid (LA), which must be obtained from the diet. This multi-step pathway involves a series of desaturation and elongation reactions. nih.gov

The conversion process begins with the desaturation of linoleic acid to γ-linolenic acid (GLA) by the enzyme Δ6-desaturase. Following this, GLA is elongated to dihomo-γ-linolenic acid (DGLA) by an elongase. The subsequent desaturation of DGLA by Δ5-desaturase yields arachidonic acid. Finally, as described in the previous section, arachidonic acid is elongated by ELOVL2 and ELOVL5 to form adrenic acid. nih.gov This pathway highlights the importance of dietary linoleic acid as a foundational precursor for a range of bioactive long-chain fatty acids.

| Biosynthetic Pathway from Linoleic Acid to Adrenic Acid | |

| Precursor | Enzyme |

| Linoleic Acid (18:2n-6) | Δ6-desaturase |

| γ-Linolenic Acid (18:3n-6) | Fatty Acid Elongase |

| Dihomo-γ-linolenic Acid (20:3n-6) | Δ5-desaturase |

| Arachidonic Acid (20:4n-6) | ELOVL2 / ELOVL5 |

| Product | |

| Adrenic Acid (22:4n-6) |

Regulatory Mechanisms Governing Adrenic Acid Biosynthesis

The biosynthesis of adrenic acid is a tightly regulated process, influenced by both dietary factors and intracellular signaling pathways. The availability of precursor fatty acids, particularly linoleic acid and arachidonic acid from dietary sources, directly impacts the rate of adrenic acid synthesis.

Metabolism and Bioactive Metabolite Formation

Cyclooxygenase (COX) Pathway-Derived Docosanoids

The cyclooxygenase (COX) enzymes, which are well-known for their role in metabolizing arachidonic acid, also process adrenic acid to produce a family of compounds known as dihomo-prostanoids. ahajournals.orgnih.gov This metabolic route is particularly active in tissues like the renal medulla and vascular endothelial cells. caymanchem.comahajournals.org

Dihomo-Prostaglandin (DH-PG) Synthesis and Functional Elucidation

In human vascular endothelial cells, AdA is converted by COX to dihomo-prostaglandins, including dihomo-prostacyclin (DH-PGI2) and dihomo-prostaglandin E2 (DH-PGE2). spandidos-publications.comnih.govnih.gov The synthesis of these metabolites is inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, confirming the involvement of COX. nih.gov DH-PGI2 has been shown to inhibit thrombin-induced platelet aggregation, although it is less potent than its arachidonic acid-derived counterpart, PGI2. nih.gov This suggests that AdA can compete with AA for COX enzymes, potentially modulating the production of prostanoids and influencing vascular tone and hemostasis. spandidos-publications.comnih.gov In bovine coronary arteries, AdA-induced relaxations are partly mediated by COX-derived metabolites that activate potassium channels, leading to hyperpolarization and vasodilation. physiology.org

Dihomo-Thromboxane (DH-TX) Synthesis and Functional Elucidation

Adrenic acid is also a substrate for the synthesis of dihomo-thromboxanes. In platelets and the renal medulla, AdA is metabolized to DH-thromboxane A2 (DH-TXA2). ahajournals.orgnih.gov Like the dihomo-prostaglandins, the functional role of DH-thromboxanes appears to be distinct from their arachidonic acid-derived analogs. While TXA2 is a potent vasoconstrictor and platelet aggregator, the effects of DH-TXA2 are less clear and it may act as a weak agonist or even an antagonist at the thromboxane (B8750289) receptor. The formation of DH-TXA2 from AdA in platelets occurs alongside LOX-derived metabolites. ahajournals.org

Lipoxygenase (LOX) Pathway-Derived Docosanoids

The lipoxygenase (LOX) pathway represents another major route for the metabolism of adrenic acid, leading to the formation of hydroxylated and dihydroxylated derivatives. spandidos-publications.comahajournals.org Different LOX isoforms, including 5-LOX, 12-LOX, and 15-LOX, can act on AdA to produce a variety of bioactive docosanoids. mdpi.comthemedicalbiochemistrypage.org

Dihomo-Hydroxyeicosatetraenoic Acid (DH-HETE) Formation

AdA is metabolized by LOX enzymes to form dihomo-hydroxyeicosatetraenoic acids (DH-HETEs). nih.gov For instance, in human platelets, 12-LOX converts AdA to DH-14-HETE. ahajournals.orgnih.gov Other DH-HETE isomers, such as DH-17-HETE, DH-13-HETE, and DH-7-HETE, have also been identified as metabolites of AdA in various cell types, including bovine coronary artery endothelial cells. themedicalbiochemistrypage.orgresearchgate.net The formation of these compounds involves an initial hydroperoxy intermediate (dihomo-hydroperoxydocosatetraenoic acid or DH-HpETE), which is then reduced to the more stable hydroxy form. themedicalbiochemistrypage.orgresearchgate.net

Dihomo-Dihydroxyeicosatetraenoic Acid (DH-DiHETE) Formation

Further metabolism of DH-HETEs can lead to the production of dihomo-dihydroxyeicosatetraenoic acids (DH-DiHETEs). ahajournals.org For example, dihomo-17-HETE can be converted to dihomo-10,17-DiHETE. researchgate.net Bovine zona glomerulosa cells have been shown to produce DH-DiHETEs from AdA. ahajournals.orgnih.gov These dihydroxy metabolites are part of the complex array of docosanoids generated from AdA, and their specific biological functions are an area of ongoing research.

Cytochrome P450 (CYP450) Pathway-Derived Epoxy Fatty Acids

The cytochrome P450 (CYP450) epoxygenase pathway is a third crucial route for AdA metabolism, yielding a class of molecules known as epoxydocosatrienoic acids (EDTs), also referred to as dihomo-epoxyeicosatrienoic acids (DH-EETs). acs.orgnih.gov These epoxy fatty acids are recognized for their various biological activities, including anti-inflammatory and analgesic effects. acs.orgnih.gov

The CYP450-mediated epoxidation of AdA can occur at any of its four double bonds, resulting in four regioisomeric EDTs: 7,8-EDT, 10,11-EDT, 13,14-EDT, and 16,17-EDT. physiology.org Studies have shown that 16,17-EDT is often the most abundant regioisomer produced in tissues like the liver. acs.org These EDTs are themselves subject to further metabolism, primarily through hydrolysis by soluble epoxide hydrolase (sEH) to form the corresponding dihydroxydocosatrienoic acids (DHDTs). acs.orgnih.gov

Functionally, AdA-derived EDTs have been demonstrated to be potent vasodilators. In bovine coronary arteries, AdA causes endothelium-dependent relaxations that are mediated by CYP450 metabolites. physiology.org Specifically, DH-16,17-EET has been identified as a key metabolite that activates vascular smooth muscle K+ channels, leading to hyperpolarization and relaxation. physiology.orgspandidos-publications.com This suggests that EDTs derived from AdA can act as endogenous endothelium-derived hyperpolarizing factors, contributing to the regulation of vascular tone. ahajournals.org

| Pathway | Enzyme(s) | Precursor | Key Metabolites |

| Cyclooxygenase (COX) | COX-1, COX-2 | Adrenic Acid | Dihomo-Prostaglandins (DH-PGE2, DH-PGI2), Dihomo-Thromboxane (DH-TXA2) |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Adrenic Acid | Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs), Dihomo-Dihydroxyeicosatetraenoic Acids (DH-DiHETEs) |

| Cytochrome P450 (CYP450) | CYP Epoxygenases | Adrenic Acid | Epoxydocosatrienoic Acids (EDTs or DH-EETs) |

Epoxydocosatrienoic Acid (EDT) Generation (Dihomo-Epoxyeicosatrienoic Acids, DH-EETs)

Cytochrome P450 (CYP) enzymes metabolize adrenic acid through epoxidation to produce a group of epoxy fatty acids known as epoxydocosatrienoic acids (EDTs), also referred to as dihomo-epoxyeicosatrienoic acids (DH-EETs). acs.orgwikipedia.orgnih.gov This enzymatic conversion has been observed in various tissues, including bovine coronary arteries and adrenal zona glomerulosa cells. nih.govresearchgate.net The formation of these epoxides is a critical step in generating biologically active molecules from adrenic acid. acs.orgwikipedia.org

Basal levels of EDTs have been detected in rat tissues, with the highest concentrations found in the liver. acs.org Specifically, 16,17-EDT has been identified as the most abundant regioisomer in the liver, kidney, and brain, suggesting a preference for CYP-mediated epoxidation at the terminal double bond of adrenic acid. acs.orgescholarship.org

Soluble Epoxide Hydrolase (sEH) Mediated Diol Formation (Dihydroxydocosatrienoic Acids, DHDTs)

The bioactive EDTs are further metabolized and generally inactivated through hydrolysis by the soluble epoxide hydrolase (sEH) enzyme. acs.orgatamanchemicals.comwikipedia.org This enzymatic reaction converts the epoxides into their corresponding diols, known as dihydroxydocosatrienoic acids (DHDTs). acs.orgwikipedia.orgnih.gov The presence of DHDTs has been confirmed in tissues where EDTs are formed, indicating that sEH-mediated hydrolysis is a key pathway in the catabolism of adrenic acid-derived epoxides. acs.orgescholarship.org

The conversion of EDTs to DHDTs by sEH effectively reduces the biological activity of the epoxides, highlighting the role of sEH in regulating the signaling pathways influenced by these lipid mediators. acs.orgnih.gov

Regioisomeric Specificity and Distinct Bioactivities of Metabolites

Both the formation of EDTs and their subsequent hydrolysis exhibit regioisomeric specificity, leading to metabolites with distinct biological activities. acs.orgnih.gov

EDT Regioisomers : Research has shown that different regioisomers of EDTs are produced, with 16,17-EDT often being the most prevalent. acs.orgescholarship.org These various regioisomers can have different biological effects. For example, DH-16,17-EET has been shown to cause vasodilation in adrenal cortical arteries by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. nih.govahajournals.org

sEH Hydrolysis Specificity : The rate of hydrolysis by sEH varies between different EDT regioisomers. Studies have demonstrated that 13,14-EDT is the preferred substrate for human sEH, meaning it is hydrolyzed most rapidly. acs.orgnih.gov Conversely, the 7,8-EDT regioisomer is hydrolyzed at the slowest rate, likely due to the proximity of the epoxide group to the carboxylic acid end of the molecule. acs.orgnih.gov This differential metabolism suggests that the in vivo concentrations and biological effects of specific EDT regioisomers are tightly regulated. acs.org

Table 1: Basal Concentrations of Adrenic Acid Metabolites in Rat Tissues

| Metabolite | Liver (pmol/g) | Kidney (pmol/g) | Brain (pmol/g) |

|---|---|---|---|

| 16,17-EDT | 1.8 ± 0.4 | 0.29 ± 0.07 | 0.15 ± 0.03 |

| 13,14-EDT | 0.51 ± 0.12 | 0.11 ± 0.02 | 0.06 ± 0.01 |

| 10,11-EDT | 0.28 ± 0.06 | 0.07 ± 0.01 | 0.04 ± 0.01 |

| 7,8-EDT | 0.19 ± 0.04 | 0.05 ± 0.01 | 0.03 ± 0.01 |

| 16,17-DHDT | 0.85 ± 0.19 | 0.18 ± 0.04 | 0.11 ± 0.02 |

| 13,14-DHDT | 0.42 ± 0.10 | 0.09 ± 0.02 | 0.05 ± 0.01 |

| 10,11-DHDT | 0.23 ± 0.05 | 0.05 ± 0.01 | 0.03 ± 0.01 |

| 7,8-DHDT | 0.16 ± 0.04 | 0.04 ± 0.01 | 0.02 ± 0.01 |

Data derived from a study on rat tissues and presented as mean ± SEM. acs.org

Non-Enzymatic Oxidative Metabolism

In addition to enzymatic pathways, adrenic acid can be metabolized through non-enzymatic reactions driven by free radicals, particularly under conditions of oxidative stress. nih.govspandidos-publications.com

Formation of F2-Dihomo-Isoprostanes (F2-DH-IsoPs)

Free radical-induced peroxidation of adrenic acid leads to the formation of a class of compounds known as F2-dihomo-isoprostanes (F2-DH-IsoPs). nih.govnih.govocl-journal.org These molecules are considered reliable biomarkers of oxidative stress and lipid peroxidation. spandidos-publications.comocl-journal.org F2-DH-IsoPs are formed non-selectively and non-specifically when adrenic acid is attacked by free radicals. nih.govspandidos-publications.com Elevated levels of these isoprostanes have been associated with conditions of increased oxidative damage, particularly in the brain's white matter, where adrenic acid is abundant. nih.govocl-journal.orgmdpi.com

Generation of Isofurans

Under conditions of high oxygen tension, the non-enzymatic peroxidation of adrenic acid can also yield another class of metabolites called dihomo-isofurans. ocl-journal.orgresearchgate.netresearchgate.net Similar to isoprostanes, isofurans are formed through a free radical-catalyzed process. ocl-journal.orgnih.gov The formation of dihomo-isofurans provides an alternative pathway for adrenic acid oxidation, particularly in environments with elevated oxygen levels. researchgate.net

Interconversion and Catabolism via Beta-Oxidation

Adrenic acid can be catabolized through peroxisomal β-oxidation, a process that shortens its carbon chain. nih.govspandidos-publications.com This metabolic pathway can lead to the retroconversion of adrenic acid back to arachidonic acid. nih.govnih.gov Studies in isolated rat hepatocytes have shown that adrenic acid is β-oxidized at a significantly faster rate than other fatty acids like oleic acid and arachidonic acid. researchgate.net This interconversion establishes a dynamic relationship between adrenic acid and arachidonic acid, allowing them to serve as metabolic precursors for each other. nih.gov The shortened acyl-CoA products from peroxisomal β-oxidation can then enter the mitochondria for further oxidation to produce energy. nih.govspandidos-publications.com

Integration of Adrenic Acid into Cellular Lipidomes

Incorporation into Phospholipid Molecular Species

Once synthesized or taken up by the cell, adrenic acid is readily incorporated into cellular phospholipids (B1166683) for storage. spandidos-publications.combalsinde.org This process ensures a reservoir of AdA is available for mobilization upon cellular stimulation. The distribution of AdA is not uniform across all phospholipid classes; it is found esterified into various types, including phosphatidylethanolamine (B1630911) (PE), phosphatidylcholine (PC), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS). mdpi.com

Research has revealed distinct patterns in how adrenic acid is esterified into the phospholipidome. A notable characteristic of AdA incorporation is its preference for phospholipids that contain stearic acid (18:0) at the sn-1 position of the glycerol (B35011) backbone. nih.govbalsinde.orgcsic.es This preference is observed across different phospholipid head groups. csic.es For instance, in macrophage-like cells fed with arachidonic acid, which is then elongated to adrenic acid, the most abundant AdA-containing phospholipids were PE(18:0/22:4), PI(18:0/22:4), and PC(18:0/22:4). balsinde.orgcsic.es This suggests a selective mechanism for the acylation of AdA into specific molecular species. In some cells, AdA-containing phosphatidylethanolamines (PE-AdA) have been identified as particularly important, especially in processes like ferroptosis. pnas.orgfrontiersin.org Studies on the human hippocampus have also identified phosphatidylethanolamine 18:0/22:4 as a major AdA-containing phospholipid. researchgate.net

Table 1: Predominant Adrenic Acid-Containing Phospholipid Species in Macrophages

| Phospholipid Species | Fatty Acyl Composition | Significance |

|---|---|---|

| PE(18:0/22:4) | sn-1: Stearic Acid (18:0) sn-2: Adrenic Acid (22:4) | Highly abundant AdA-containing species. csic.es |

| PI(18:0/22:4) | sn-1: Stearic Acid (18:0) sn-2: Adrenic Acid (22:4) | Highly abundant AdA-containing species. csic.es |

| PC(18:0/22:4) | sn-1: Stearic Acid (18:0) sn-2: Adrenic Acid (22:4) | Detected in high amounts. csic.esmedchemexpress.com |

| PC(P-18:0/22:4) | sn-1: Plasmalogen 18:0 sn-2: Adrenic Acid (22:4) | A plasmalogen form of AdA-containing PC. hmdb.ca |

The preferential incorporation of adrenic acid into specific phospholipid molecules points to the existence of acyltransferases with a high degree of substrate specificity. balsinde.orgcsic.es These enzymes, part of the "deacylation-reacylation" or "Lands cycle," are responsible for esterifying fatty acids into lysophospholipids. jneurosci.org The consistent observation of AdA being paired with stearic acid suggests that cells possess acyltransferases that preferentially recognize and utilize AdA-CoA for the acylation of 1-stearoyl-lysophospholipids. balsinde.orgcsic.es

One key enzyme implicated in this process is Acyl-CoA synthetase long-chain family member 4 (ACSL4). nih.gov ACSL4 can selectively catalyze the binding of both adrenic acid and arachidonic acid to Coenzyme A (CoA), forming AdA-CoA and AA-CoA. pnas.orgnih.gov This activation is a critical prerequisite for their subsequent esterification into phospholipids and is essential for processes like ferroptosis where PE-AdA and PE-AA play a crucial role. pnas.orgnih.gov While the broader family of S-acyltransferases (zDHHC family) is known to exhibit fatty acid selectivity, the specific enzymes responsible for the broad range of AdA esterification are an area of ongoing investigation. pnas.org

Dynamics of Adrenic Acid Mobilization from Membrane Pools

The release of adrenic acid from membrane phospholipids is a critical step that controls its availability for the synthesis of bioactive metabolites, such as dihomo-prostaglandins and dihomo-epoxyeicosatrienoic acids (DH-EETs). nih.govnih.govspandidos-publications.com Upon cellular stimulation, such as by zymosan in macrophages, AdA is released in significant quantities from its phospholipid stores. nih.govmdpi.com

The mobilization of AdA is primarily mediated by phospholipase A₂ (PLA₂) enzymes, which hydrolyze the ester bond at the sn-2 position of phospholipids. mdpi.com Studies have identified specific PLA₂ isoforms involved in this process:

Cytosolic group IVA phospholipase A₂ (cPLA₂α) : This enzyme is responsible for the release of both adrenic acid and arachidonic acid upon cellular activation. balsinde.orgmdpi.commdpi.com Its activity is calcium-dependent. mdpi.com

Calcium-independent group VIA phospholipase A₂ (iPLA₂-VIA or iPLA₂β) : In contrast to cPLA₂α, iPLA₂β shows selectivity in its action. It has been shown to hydrolyze phospholipids containing adrenic acid while sparing those containing arachidonic acid. mdpi.com This suggests that iPLA₂β provides a distinct mechanism for regulating the specific mobilization of AdA. spandidos-publications.com

This differential regulation by PLA₂ isoforms indicates that cells can selectively control the release of AdA and AA, allowing for distinct downstream signaling events and biological functions. mdpi.com

Role in Intracellular Signaling and Molecular Mechanisms

Modulation of Lipid-Mediator Signaling Cascades

Adrenic acid serves as a precursor for a unique set of lipid mediators that modulate signaling cascades, often in parallel or competition with those derived from arachidonic acid. Its metabolism gives rise to dihomo-eicosanoids, which are two-carbon elongated analogs of eicosanoids. themedicalbiochemistrypage.org

Cyclooxygenase (COX) Pathway: In vascular endothelial cells, AdA is metabolized by COX enzymes into dihomo-prostaglandins and dihomo-thromboxanes. themedicalbiochemistrypage.orgvulcanchem.com Specifically, it is converted to dihomo-prostaglandin I₂ (DH-PGI₂) and dihomo-thromboxane A₂. nih.govspandidos-publications.com These metabolites have been shown to inhibit thrombin-induced platelet aggregation, suggesting a role in hemostasis and thrombosis. nih.govahajournals.org

Cytochrome P450 (CYP450) Pathway: The CYP450 epoxygenase pathway converts AdA into epoxy fatty acids known as epoxydocosatrienoic acids (EDTs) or dihomo-epoxyeicosatrienoic acids (DH-EETs). themedicalbiochemistrypage.orgacs.org These metabolites, particularly DH-16,17-EET, are potent regulators of vascular tone. nih.govspandidos-publications.com

Lipoxygenase (LOX) Pathway: AdA can also be processed by LOX enzymes to produce various hydroxy and hydroperoxy derivatives, further expanding its signaling repertoire. vulcanchem.comnih.gov

The release of AdA from membrane phospholipids (B1166683) is a critical regulatory step. The enzyme iPLA₂β has been identified as a major phospholipase responsible for mobilizing AdA, which is then used to generate these bioactive lipid mediators. frontiersin.orgbalsinde.org This positions AdA as a key component in anti-inflammatory signaling pathways regulated by iPLA₂β. frontiersin.org

| Metabolic Pathway | Key Enzymes | Primary Metabolites | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Dihomo-prostaglandin I₂ (DH-PGI₂), Dihomo-thromboxane A₂ | Inhibition of platelet aggregation, Vasodilation | nih.govspandidos-publications.comahajournals.org |

| Cytochrome P450 (CYP450) | CYP450 Epoxygenases | Epoxydocosatrienoic acids (EDTs) / Dihomo-epoxyeicosatrienoic acids (DH-EETs), e.g., DH-16,17-EET | Vasodilation, Reduction of ER Stress, Analgesia | nih.govacs.orgresearchgate.net |

| Lipoxygenase (LOX) | LOX enzymes | Hydroxy and hydroperoxy derivatives | Contributes to inflammatory signaling | vulcanchem.comnih.gov |

Interaction with Specific Cellular Receptors and Ion Channels (e.g., K+ channels)

A primary mechanism through which adrenic acid exerts its effects on vascular function is via the modulation of ion channels, particularly potassium (K+) channels in vascular smooth muscle cells. vulcanchem.com This action is mediated by its metabolites rather than AdA itself.

Metabolites produced from the COX and CYP450 pathways, namely DH-PGI₂ and DH-16,17-EET, are potent activators of K+ channels. nih.govspandidos-publications.com The activation of these channels leads to an increased efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane. nih.govphysiology.org This hyperpolarization results in the relaxation of vascular smooth muscle, leading to vasodilation. nih.govphysiology.org This effect has been observed to be concentration-dependent and is blocked by inhibitors of COX, CYP450, and K+ channels. nih.govspandidos-publications.comphysiology.org

Specifically, DH-16,17-EET has been shown to activate large-conductance calcium-activated potassium channels (BKCa). nih.govspandidos-publications.comahajournals.org This activation is crucial for mediating vasodilation in bovine coronary arteries and adrenal cortical arteries, thereby contributing to the regulation of local blood flow. themedicalbiochemistrypage.orgspandidos-publications.comahajournals.orgnih.gov Research using the K+ channel inhibitor iberiotoxin (B31492) confirmed that the vasodilatory response to AdA metabolites is dependent on K+ channel activation. ahajournals.orgphysiology.org

Influence on Endoplasmic Reticulum (ER) Stress Pathways

Recent research has highlighted a protective role for adrenic acid metabolites in cellular stress, specifically by mitigating endoplasmic reticulum (ER) stress. acs.orgresearchgate.netescholarship.org ER stress occurs when misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). acs.org While initially adaptive, prolonged UPR activation can lead to apoptosis. acs.org

AdA-derived epoxy fatty acids (EDTs) have been shown to significantly reduce the onset of ER stress stimulated by agents like tunicamycin. researchgate.netescholarship.orgnih.gov The mechanism involves the attenuation of key UPR signaling molecules. Studies have demonstrated that pretreatment with EDTs leads to:

Diminished levels of activating transcription factor 4 (ATF4): ATF4 is a key transcription factor in the UPR pathway. acs.orgnih.gov

Termination of C/EBP homologous protein (CHOP) upregulation: CHOP is a pro-apoptotic protein induced during severe ER stress. acs.orgnih.gov

Reduced caspase-1 activity: EDTs curb the activity of this inflammasome-linked caspase, which is implicated in both apoptotic and pyroptotic cell death signaling initiated by ER perturbations. acs.orgnih.gov

By blocking the augmentation of these downstream pro-apoptotic pathways, AdA-derived EDTs help to stabilize the ER stress response and may mitigate proinflammatory responses associated with ER dysfunction. acs.orgresearchgate.net

| ER Stress Marker | Function | Effect of EDT Pretreatment | Reference |

|---|---|---|---|

| Activating Transcription Factor 4 (ATF4) | Key transcription factor in the Unfolded Protein Response (UPR) | Significantly reduced levels | acs.orgnih.gov |

| C/EBP Homologous Protein (CHOP) | Pro-apoptotic transcription factor | Upregulation is terminated | acs.orgnih.gov |

| Caspase-1 | Inflammasome-linked caspase involved in apoptosis and pyroptosis | Activity is substantially curbed | acs.orgnih.gov |

Regulation of Protein Function and Post-Translational Modifications

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis that are critical for regulating their activity, localization, and interaction with other molecules. mdpi.comthermofisher.com Key PTMs include phosphorylation, acetylation, and ubiquitination. abcam.comnih.gov Fatty acids and their metabolites can influence these PTMs, thereby regulating protein function. nih.gov

The signaling actions of adrenic acid are intrinsically linked to the regulation of protein function, often through phosphorylation cascades. For example, the activation of K+ channels by AdA metabolites is a process regulated by the phosphorylation state of the channel proteins. nih.govahajournals.org Furthermore, research on AdA's role in ER stress shows that its metabolites, EDTs, can diminish the phosphorylation of specific downstream signaling proteins. nih.gov The ability of EDTs to reduce tunicamycin-triggered ER stress involves modulating the phosphorylation status and subsequent activity of proteins in the UPR pathway. acs.orgnih.gov

While direct evidence for AdA-induced acetylation or ubiquitination is limited, its influence on major signaling hubs like PPARs and NFκB suggests an indirect role. nih.govnih.gov The function of these transcription factors is heavily regulated by various PTMs, which can be influenced by the lipid environment of the cell that AdA helps to shape. nih.gov

Impact on Gene Expression and Transcriptional Regulation

Adrenic acid, like other polyunsaturated fatty acids, can influence inflammatory responses by regulating the expression of key genes at the transcriptional level. nih.gov This regulation is often mediated through the modulation of transcription factor activity.

PPARγ: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor and a key regulator of lipid metabolism and inflammation. nih.gov AdA has been suggested to confer benefits in certain conditions by acting through this signaling pathway. nih.gov

NRF2: The expression of enzymes involved in AdA synthesis, such as ELOVL5 and FADS1, can influence cellular sensitivity to ferroptosis, a form of regulated cell death. pnas.org This pathway is also connected to the master antioxidant transcription factor NRF2, which protects cells from ferroptosis. pnas.org

NFκB: While direct studies on AdA are emerging, related fatty acids like arachidonic acid are known to activate the NFκB pathway, which controls the expression of numerous pro-inflammatory genes, including cytokines like IL-1β and IL-6. nih.gov

Regulation of Biosynthetic Enzymes: The expression of genes encoding the enzymes responsible for AdA synthesis, such as ELOVL5 and FADS1, is itself subject to regulation. For instance, in certain cancer cells, these genes are silenced by DNA methylation, altering the cellular capacity to produce AdA and thereby influencing downstream signaling pathways. pnas.org

These findings indicate that adrenic acid and its metabolic products can act as transcriptional regulators, influencing cellular fate and function by controlling the expression of a wide array of genes involved in inflammation, metabolism, and cell death. nih.govnih.govpnas.org

Adrenic Acid in Physiological and Pathophysiological Processes Preclinical Research

Immunomodulation and Inflammatory Resolution Mechanisms

Contrary to the general classification of omega-6 fatty acids as pro-inflammatory, preclinical studies have revealed that adrenic acid possesses potent anti-inflammatory and pro-resolving properties. These effects are mediated through several distinct mechanisms that modulate the activity of key immune cells.

Antagonism of Pro-inflammatory Leukotriene B4 (LTB4) Production

A pivotal anti-inflammatory action of adrenic acid is its ability to potently inhibit the production of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils. nih.govahajournals.orgnih.gov In preclinical models, AdA has been shown to specifically block the formation of LTB4 in human neutrophils. nih.govahajournals.org This inhibition is associated with a reduction in the availability of its precursor, arachidonic acid, in its free form. nih.govahajournals.org By diminishing LTB4 biosynthesis, adrenic acid effectively curtails the amplification of the inflammatory response that is driven by neutrophil recruitment. nih.gov This mechanism has been observed to be significant enough to alleviate symptoms in an LTB4-dependent murine model of arthritis. nih.govahajournals.org

Enhancement of Efferocytosis in Macrophage Models

The resolution of inflammation is an active process that requires the efficient clearance of apoptotic cells, a process known as efferocytosis, primarily by macrophages. ahajournals.orgspandidos-publications.com Preclinical research has demonstrated that exposure to adrenic acid enhances the efferocytosis of apoptotic neutrophils by human monocyte-derived macrophages. nih.govahajournals.orgmedchemexpress.com This suggests that AdA plays a role in the cleanup phase of inflammation, preventing the secondary necrosis of apoptotic cells and the subsequent release of pro-inflammatory contents. spandidos-publications.com The enhancement of efferocytosis is a key characteristic of specialized pro-resolving mediators, highlighting AdA's function in promoting the return to tissue homeostasis. medchemexpress.com

Vascular Homeostasis and Regulation of Vascular Tone

Adrenic acid and its metabolites are significant players in the regulation of vascular tone and the maintenance of cardiovascular homeostasis. nih.gov Its effects are particularly prominent in the adrenal glands, where it is found in abundance. ataman-chemicals.com

Oxidative Stress Response and Cellular Redox Homeostasis

Adrenic acid (AdA), a 22-carbon polyunsaturated fatty acid, plays a complex role in the modulation of cellular oxidative stress and redox homeostasis. nih.govspandidos-publications.com As a polyunsaturated fatty acid, AdA is inherently susceptible to attack by free radicals, which can lead to lipid peroxidation and contribute to a redox imbalance within the cell. nih.govmdpi.com This process can result in the generation of lipid peroxidation products that cause damage to cellular membranes. nih.gov

In preclinical studies, AdA has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. nih.gov For instance, in vitro experiments using HepG2 cells demonstrated that AdA treatment increased intracellular ROS production, which consequently decreased cell viability. nih.gov The cellular response to this increase in ROS involves the modulation of antioxidant defense enzymes. In cells treated with AdA, an increase in the expression of superoxide (B77818) dismutase 2 (SOD2) and heme oxygenase-1 (HO-1) mRNA has been observed, suggesting an activation of antioxidant defense mechanisms to counteract the rise in ROS. nih.gov Conversely, the expression of glutathione (B108866) peroxidase 1 (Gpx1) mRNA was found to decrease. nih.gov

The disruption of redox homeostasis by AdA has also been implicated in pathological conditions. In a rat model of non-alcoholic fatty liver disease (NAFLD), increased levels of AdA were associated with a disturbance in intrahepatic redox homeostasis and antioxidant enzyme levels. nih.gov Furthermore, AdA is a substrate for non-enzymatic, free radical-driven peroxidation, which produces F2-dihomo-isoprostanes (F2-DH-IsoPs) and isofurans. spandidos-publications.com These molecules serve as biomarkers for evaluating the extent of oxidative stress in various pathological states. spandidos-publications.com The interplay between AdA and cellular redox systems highlights its significance in maintaining the delicate balance between oxidant and antioxidant processes. mdpi.comfrontiersin.orgtandfonline.com

Preclinical Findings on Adrenic Acid and Oxidative Stress Markers

| Model System | AdA Concentration | Observed Effects on Oxidative Stress Markers | Reference |

| HepG2 cells | 500 µM | Increased intracellular ROS production; Increased SOD2 and HO-1 mRNA expression; Decreased Gpx1 mRNA expression. | nih.gov |

| Rat model of NAFLD | Dose-dependent increase | Disturbed intrahepatic redox homeostasis and antioxidant enzyme levels. | nih.gov |

Influence on Cellular Viability and Mechanisms of Programmed Cell Death

Adrenic acid has been shown to influence cellular viability by participating in specific pathways of programmed cell death, most notably ferroptosis and apoptosis. nih.govspandidos-publications.comnih.gov

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.govd-nb.info Adrenic acid, along with arachidonic acid, is a key polyunsaturated fatty acid whose peroxidation is central to the execution of ferroptosis. frontiersin.orgd-nb.infopnas.org AdA-containing phosphatidylethanolamines (PE-AdA) are specific phospholipid species that, when oxidized, act as lethal signals to trigger this cell death pathway. nih.govportlandpress.comhfsp.org The enzyme acyl-CoA synthetase long-chain family member 4 (ACSL4) is crucial for incorporating AdA into these phospholipids (B1166683), thus sensitizing cells to ferroptosis. portlandpress.comhfsp.org Inhibition or genetic inactivation of ACSL4 renders cells highly resistant to ferroptosis. hfsp.org This process is counteracted by the antioxidant enzyme glutathione peroxidase 4 (GPX4), which detoxifies lipid peroxides. frontiersin.org The accumulation of oxidized AdA-containing phospholipids, therefore, represents a critical step in the induction of ferroptotic cell death. portlandpress.com

In addition to ferroptosis, AdA can also influence apoptosis, another major form of programmed cell death. In vitro studies have demonstrated that at high concentrations, AdA can lead to a dose-dependent increase in cell death and decreased cell viability. nih.gov Furthermore, metabolites of AdA, such as epoxydocosatrienoic acids (EDTs), have been shown to possess anti-apoptotic properties. acs.org These metabolites can reduce endoplasmic reticulum (ER) stress, a condition that can otherwise lead to apoptosis. acs.orgresearchgate.net Specifically, EDTs have been found to block the augmentation of downstream pro-apoptotic pathways under ER stress conditions and curb the activity of caspase-1, an inflammasome-linked caspase involved in apoptotic signaling. acs.org This suggests that the metabolic fate of AdA can determine its influence on cell survival or death pathways.

Role of Adrenic Acid in Different Programmed Cell Death Pathways

| Cell Death Pathway | Mechanism of Adrenic Acid Involvement | Key Interacting Molecules | Reference |

| Ferroptosis | Serves as a substrate for lipid peroxidation, forming AdA-containing phosphatidylethanolamines (PE-AdA) that trigger cell death. | ACSL4, GPX4, Iron | nih.govfrontiersin.orgd-nb.infopnas.orgportlandpress.comhfsp.org |

| Apoptosis | High concentrations can induce cell death. Its metabolites (EDTs) can be anti-apoptotic by reducing ER stress. | Caspase-1, ER stress proteins | nih.govacs.org |

Regulation of Endogenous Lipid Metabolism

Adrenic acid is an integral component of endogenous lipid metabolism, functioning both as a product of fatty acid elongation and as a substrate for further metabolic conversion. nih.govnih.gov It is primarily synthesized from the two-carbon elongation of arachidonic acid (AA). acs.orgresearchgate.net Once synthesized, AdA can be incorporated into cell membrane phospholipids for storage. nih.gov

The metabolism of AdA is multifaceted, proceeding through several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. nih.gov These pathways convert AdA into a variety of bioactive lipid mediators that play roles in cellular signaling. nih.gov For example, the CYP450 pathway metabolizes AdA into epoxydocosatrienoic acids (EDTs). acs.orgnih.gov

AdA is also catabolized through peroxisomal β-oxidation to produce ATP for energy. nih.gov Impairments in this pathway, specifically a decrease in the enzyme acyl-coenzyme A oxidase 1 (ACOX1), have been linked to the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH) in preclinical models. nih.govspandidos-publications.com Mice lacking the ACOX1 gene exhibit severe hepatic steatosis. spandidos-publications.com

Furthermore, AdA levels can influence the accumulation of other lipids. In some contexts, AdA can contribute to the buildup of triglycerides and cholesteryl esters, leading to lipid deposition. nih.gov Conversely, studies have suggested that regulating AdA levels might be beneficial in certain conditions. For instance, in patients with HBV-associated cirrhosis, serum AdA was positively associated with PPARγ in hepatic stellate cells, and its levels increased following antiviral treatment, suggesting a potential role in the regression of cirrhosis through the regulation of lipid metabolism. nih.gov

Neurobiological Implications in Preclinical Models

Contribution to Neuronal Development and Function

Adrenic acid is a significant polyunsaturated fatty acid in the central nervous system, particularly in the gray matter of the brain, where it is the third most prevalent PUFA. nih.gov It is considered a key molecule for neuronal growth and the modulation of physiological and pathological responses in the nervous system. nih.gov AdA is a direct precursor for the synthesis of other important molecules and is involved in signaling pathways that are crucial for cell division. nih.govmdpi.com

The accumulation of AdA in the brain is essential for normal development. encyclopedia.pub While it can be synthesized from the elongation of arachidonic acid, dietary intake can also lead to its accumulation in the brain. nih.gov The presence of AdA is necessary for various aspects of neuronal function, and its levels can be influenced by diet. For example, a diet rich in docosahexaenoic acid (DHA) has been shown to decrease the levels of AdA in the brain of rats. mdpi.com This interplay between different fatty acids highlights the complexity of lipid metabolism in neuronal tissue.

Role in Myelinic Lipid Enrichment

Adrenic acid is the most abundant polyunsaturated fatty acid in the ethanolamine (B43304) phosphoglycerides of white matter and is crucial for the enrichment of myelin lipids. nih.gov Myelin, the lipid-rich sheath that insulates nerve fibers, requires a high concentration of specific fatty acids for its formation and maintenance. rsc.org AdA, found in large amounts in myelinic lipids, especially in phosphatidylethanolamine (B1630911) and phosphatidylcholine, plays a fundamental role in the development of neural tissue. nih.govmdpi.com

The conversion of arachidonic acid to AdA is an important mechanism to supply the high demand for AdA required for myelinic lipid enrichment in the brain. nih.govmdpi.com The concentration of AdA in myelin underscores its structural importance. researchgate.net Studies have shown that dietary modifications can impact the levels of AdA in the brain, which in turn could affect myelin composition. A significant decrease in AdA was observed in the brains of rats on a diet rich in omega-3 fatty acids. mdpi.com Furthermore, oxidation products of AdA, specifically F2-dihomo-isoprostanes, have been proposed as potential biomarkers for free radical damage to myelin in primate white matter. researchgate.net

Adrenic Acid in the Nervous System

| Location/Process | Role of Adrenic Acid | Key Findings from Preclinical Research | Reference |

| Gray Matter | Third most prevalent PUFA, key for neuronal growth. | Involved in signaling pathways for cell division. | nih.govnih.govmdpi.com |

| White Matter/Myelin | Most abundant PUFA in ethanolamine phosphoglycerides; essential for myelin lipid enrichment. | Found in high concentrations in myelin lipids (phosphatidylethanolamine, phosphatidylcholine); its oxidation products may indicate myelin damage. | nih.govnih.govmdpi.comresearchgate.net |

Involvement in Coagulation Processes and Modulation of Tissue Factor Activity

Adrenic acid has been implicated in the regulation of coagulation, primarily through its influence on tissue factor (TF) activity. nih.gov Tissue factor is a transmembrane glycoprotein (B1211001) that acts as the primary initiator of the extrinsic pathway of blood coagulation. portlandpress.comnih.gov

Preclinical research has demonstrated that AdA can enhance the activity of tissue factor. nih.gov In studies using human umbilical vein endothelial cell (HUVEC) cultures, enrichment of the culture medium with AdA significantly increased the tissue factor activity of thrombin-stimulated endothelial cells. nih.govportlandpress.com This priming effect of AdA on TF activity suggests that it can contribute to a pro-coagulant state. acs.orgjci.org The activation of TF initiates a coagulation cascade that leads to the formation of thrombin and ultimately a fibrin (B1330869) clot. nih.gov

The mechanism by which AdA modulates TF activity is related to the lipid environment of the cell membrane. The procoagulant activity of TF is highly dependent on its association with phospholipids, particularly anionic phospholipids like phosphatidylserine (B164497). portlandpress.comnih.gov It is proposed that the incorporation of different fatty acids, such as AdA, into the cell membrane phospholipids can modulate the functional activity of TF. portlandpress.com By enhancing TF activity, AdA can contribute to processes that involve the coagulation cascade. nih.gov

Analytical Methodologies for Adrenic Acid and Its Metabolites in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of adrenic acid and its oxygenated metabolites, known as oxylipins. spectroscopyonline.comchromatographyonline.com This method offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple analytes without the need for chemical derivatization, which is often required for gas chromatography. spectroscopyonline.com

The typical workflow involves extracting lipids from biological samples—such as plasma, urine, or tissue homogenates—often using solid-phase extraction (SPE). chromatographyonline.comnih.gov The extracted analytes are then separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), most commonly with a reverse-phase C18 column. nih.govnih.govacs.org The separation is based on the polarity of the metabolites; for instance, the more polar dihydroxydocosatrienoic acids (DHDTs) elute earlier than the less polar epoxydocosatrienoic acids (EDTs). acs.org

Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI) in negative mode, and detected by a triple quadrupole mass spectrometer. nih.govthermofisher.com Quantification is achieved using multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. chromatographyonline.comacs.org This targeted approach allows for the development of sensitive, selective, and reliable methods for quantifying AdA metabolites, even at very low levels. acs.orgescholarship.org

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Reverse-phase HPLC/UPLC with C18 column (e.g., Zorbax SB-C18, Accucore Vanquish C18) | nih.govthermofisher.com |

| Mobile Phase | Gradient elution using water and acetonitrile (B52724), often with a formic acid modifier (e.g., 0.1%) | nih.govnih.gov |

| Ionization | Electrospray Ionization (ESI), typically in negative ion mode | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Scheduled Reactive Monitoring (SRM) | acs.orgthermofisher.com |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | chromatographyonline.comthermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique widely used for the analysis of fatty acids, including adrenic acid. spectroscopyonline.comifremer.fr While highly sensitive, GC-MS analysis of non-volatile compounds like fatty acids requires a chemical derivatization step to increase their volatility and thermal stability. spectroscopyonline.com Common derivatization involves converting the carboxylic acid group into a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. ifremer.frlipidmaps.org

The standard GC-MS protocol for fatty acid analysis involves several steps: hydrolysis to release fatty acids from complex lipids, extraction into an organic solvent, derivatization, and finally, injection into the GC-MS system. lipidmaps.orgnih.gov Separation is achieved on a capillary column, often with a low-polarity stationary phase like dimethylpolysiloxane. ifremer.frlipidmaps.org The mass spectrometer, operating under electron ionization (EI) or negative ion chemical ionization (NICI), detects the eluted derivatives. lipidmaps.orglipidmaps.org

For quantitative analysis, a set of deuterated internal standards is added to the sample before extraction. lipidmaps.orglipidmaps.org By comparing the signal of the target analyte to that of its corresponding labeled internal standard, precise quantification can be achieved. lipidmaps.org This method is well-established for the clinical analysis of very-long-chain fatty acids. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Derivatization | Required to increase volatility; common derivatives include Fatty Acid Methyl Esters (FAMEs) and Pentafluorobenzyl (PFB) esters. | spectroscopyonline.comlipidmaps.org |

| Column | Low-polarity capillary column (e.g., 5% phenyl 95% dimethylpolysiloxane). | ifremer.fr |

| Carrier Gas | Helium (ultra high purity). | lipidmaps.org |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). | lipidmaps.orglipidmaps.org |

| Quantification | Use of deuterated internal standards for each class of fatty acid. | lipidmaps.orglipidmaps.org |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique in the analysis of adrenic acid metabolites. mdpi.com It is frequently used as a preparatory step to isolate metabolites from complex mixtures before their identification and quantification by mass spectrometry or other detectors. nih.govahajournals.org

In many studies, reverse-phase HPLC with a C18 column is employed to separate AdA metabolites based on their polarity. nih.govahajournals.org A typical method uses a gradient of an aqueous solvent (like water with 0.1% acetic acid) and an organic solvent (like acetonitrile with 0.1% acetic acid). nih.govahajournals.org For instance, when analyzing metabolites from cell incubations, the column eluate is collected in multiple fractions. ahajournals.org If radiolabeled adrenic acid was used, the radioactivity of each fraction can be measured by liquid scintillation spectrometry to create a chromatogram showing the distribution of metabolites. nih.govahajournals.org These fractions can then be further analyzed by LC-MS/MS to identify the specific compounds within each peak. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Column | Reverse-phase Nucleosil-C18 (5 μm, 4.6 × 250 mm) | nih.govahajournals.org |

| Mobile Phase A | Water with 0.1% glacial acetic acid | nih.govahajournals.org |

| Mobile Phase B | Acetonitrile with 0.1% glacial acetic acid | nih.govahajournals.org |

| Gradient | Linear gradient from 50% to 94% Solvent B over 35 minutes | nih.govahajournals.org |

| Flow Rate | 1 mL/min | nih.govahajournals.org |

Development of Standards for Metabolite Quantification

A significant hurdle in the quantitative analysis of adrenic acid metabolites is the lack of commercially available analytical standards for many of its derivatives. acs.orgresearchgate.net Accurate quantification, particularly with mass spectrometry, relies on the use of pure standards to create calibration curves and optimize instrument parameters. nih.gov

To overcome this, some research groups have undertaken the chemical synthesis of specific metabolites. acs.orgescholarship.org For example, regioisomers of epoxydocosatrienoic acids (EDTs) and dihydroxydocosatrienoic acids (DHDTs) have been synthesized and purified to serve as standards for developing and validating quantitative HPLC-MS/MS methods. acs.orgescholarship.org The availability of these synthesized standards enabled the first-time detection and quantification of these metabolites in biological tissues. acs.org

In the absence of specific standards, identification is often based on comparing the retention time and mass spectra of an unknown peak with those of known, structurally related compounds or by co-migration with standards of analogous metabolites from arachidonic acid, such as epoxyeicosatrienoic acids (EETs). nih.govahajournals.org For quantification across different compound classes, deuterated internal standards are crucial. lipidmaps.org These are compounds that are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium (B1214612) atoms, allowing them to be distinguished by the mass spectrometer. lipidmaps.orglipidmaps.org

Challenges in Quantitative Analysis and Isomer Differentiation

The quantitative analysis of adrenic acid and its metabolites is fraught with challenges, primarily stemming from the vast number of structurally similar isomers and the lack of standardized analytical methods. researchgate.netnih.gov

One of the main difficulties is the differentiation of isomers. The non-enzymatic, free-radical-driven peroxidation of AdA produces a complex mixture of dihomo-isoprostane isomers. researchgate.net Many of these isomers have identical masses and similar chemical properties, making them difficult to resolve chromatographically, which results in multiple overlapping peaks in an analysis. researchgate.net While some isomers can be separated, a comprehensive quantification of the entire set is complex. researchgate.net

Similarly, enzymatic pathways produce regioisomers of metabolites like EDTs and DHDTs (e.g., 16,17-EDT, 13,14-EDT, etc.). acs.org Distinguishing these regioisomers requires analytical methods that combine high-resolution chromatographic separation with mass spectrometry capable of generating specific fragmentation patterns (daughter ions) unique to each isomer's structure. acs.org

Further challenges include the low endogenous concentrations of these lipids, requiring highly sensitive instrumentation, and potential variability introduced during sample preparation steps like derivatization for GC-MS. spectroscopyonline.comnih.gov The lack of standardization across different laboratories for these complex measurement processes complicates the comparison of results and the translation of these analytical techniques into routine clinical practice. nih.gov

Pharmacological and Therapeutic Perspectives Mechanistic/conceptual Research

Preclinical Strategies for Modulating Endogenous Adrenic Acid Levels

The modulation of endogenous adrenic acid (AdA) levels is an emerging area of research with potential therapeutic implications. Preclinical studies have begun to explore various strategies to influence the synthesis and metabolism of this long-chain polyunsaturated fatty acid. These approaches primarily focus on nutritional and pharmacological interventions that target the enzymes involved in AdA's metabolic pathways.

One key strategy involves dietary manipulation. Since AdA is an elongation product of arachidonic acid (AA), dietary intake of AA can lead to increased AdA levels in tissues, including the brain. nih.gov This suggests that modulating the dietary intake of precursor fatty acids could be a viable, non-invasive method to alter endogenous AdA concentrations. nih.gov

Pharmacological modulation of enzymes involved in fatty acid metabolism represents another significant preclinical strategy. For instance, certain natural products have been shown to regulate AdA metabolism. nih.govspandidos-publications.com Compounds like astragaloside (B48827) IV, evodiamine, quercetin, kaempferol, and berberine-baicalin have demonstrated the ability to influence AdA levels, thereby exerting therapeutic effects in various disease models. nih.govspandidos-publications.comnih.gov These findings suggest that AdA is a sensitive metabolite that can be targeted by specific drugs. nih.gov

Furthermore, research has focused on the enzymes responsible for AdA's synthesis and degradation. The enzyme long-chain acyl-coenzyme A (CoA) synthase 4 (ACSL4) plays a crucial role in esterifying CoA to polyunsaturated fatty acids like AdA. mednexus.org Targeting ACSL4 could therefore be a strategy to modulate the availability of AdA for various cellular processes. Conversely, enzymes involved in the downstream metabolism of AdA, such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes, are also potential targets for modulating the levels of AdA's bioactive metabolites. nih.govahajournals.org

Table 1: Preclinical Strategies for Modulating Adrenic Acid

| Strategy | Mechanism | Key Findings |

|---|---|---|

| Dietary Intervention | Increasing the intake of precursor fatty acids, such as arachidonic acid. | Dietary AA can be elongated to AdA in vivo, leading to its accumulation in tissues like the brain. nih.gov |

| Natural Products | Pharmacological modulation of AdA metabolism by natural compounds. | Astragaloside IV, evodiamine, quercetin, kaempferol, and berberine-baicalin can regulate AdA levels and show therapeutic potential. nih.govspandidos-publications.comnih.gov |

| Enzyme Targeting | Modulating the activity of enzymes involved in AdA synthesis and degradation (e.g., ACSL4, COX, LOX, CYP450). | ACSL4 is essential for AdA's esterification, while COX, LOX, and CYP450 enzymes metabolize AdA into various bioactive molecules. nih.govmednexus.orgahajournals.org |

Targeted Modulation of Adrenic Acid Metabolic Enzymes (e.g., sEH Inhibitors)

A key strategy for harnessing the therapeutic potential of adrenic acid (AdA) lies in modulating the enzymes responsible for its metabolism. AdA is metabolized by several enzyme systems, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) monooxygenases. nih.govahajournals.org The metabolites generated, such as dihomo-prostaglandins and epoxydocosatrienoic acids (EDTs), possess significant biological activities. ahajournals.orgatamanchemicals.com

A particularly promising approach is the inhibition of soluble epoxide hydrolase (sEH). acs.orgnih.gov The sEH enzyme is responsible for the degradation of epoxy fatty acids (EpFAs), including the AdA-derived EDTs, into their less active dihydroxy fatty acid counterparts, dihydroxydocosatrienoic acids (DHDTs). acs.orgnih.govfigshare.comresearchgate.net By inhibiting sEH, the levels of beneficial EDTs can be stabilized and their bioavailability enhanced in vivo. acs.orgnih.gov

Preclinical research has demonstrated that sEH inhibitors can effectively increase the levels of various EpFAs, including those derived from AdA. nih.gov This stabilization of EDTs is thought to contribute to the therapeutic effects observed with sEH inhibitors in a range of conditions, such as pain, inflammation, and cardiovascular diseases. acs.orgnih.govnih.gov For example, sEH inhibitors have been shown to reduce inflammatory pain and endoplasmic reticulum (ER) stress, effects that may be at least partially mediated by the stabilization of EDTs. acs.orgnih.gov

The rationale for targeting sEH is based on the observation that EDTs, like other EpFAs, exhibit anti-inflammatory, analgesic, and vasodilatory properties. acs.orgresearchgate.netmedchemexpress.com Therefore, preventing their degradation via sEH inhibition is a logical therapeutic strategy. The development of potent and selective sEH inhibitors is an active area of research, with several small molecule inhibitors being investigated in preclinical models. medchemexpress.commdpi.comescholarship.org The efficacy of sEH inhibitors in various disease models underscores the therapeutic potential of modulating AdA's metabolic pathways. acs.orgnih.govnih.gov

Table 2: Key Enzymes in Adrenic Acid Metabolism and the Impact of sEH Inhibition

| Enzyme | Action on Adrenic Acid | Effect of sEH Inhibition |

|---|---|---|

| Cytochrome P450 (CYP) Epoxygenase | Converts AdA to epoxydocosatrienoic acids (EDTs). acs.org | No direct effect on this enzyme. |

| Soluble Epoxide Hydrolase (sEH) | Degrades EDTs to less active dihydroxydocosatrienoic acids (DHDTs). acs.org | Blocks the degradation of EDTs, increasing their bioavailability and enhancing their beneficial effects. acs.orgnih.gov |

| Cyclooxygenase (COX) | Metabolizes AdA to dihomo-prostaglandins. nih.govahajournals.org | No direct effect on this enzyme. |

| Lipoxygenase (LOX) | Metabolizes AdA to dihomo-hydroxyeicosatetraenoic acids. spandidos-publications.com | No direct effect on this enzyme. |

Development of Adrenic Acid-Derived Prodrugs and Synthetic Analogs

To overcome the rapid metabolism and potential delivery challenges of adrenic acid (AdA) and its bioactive metabolites, researchers are exploring the development of prodrugs and synthetic analogs. acs.orgnih.govfigshare.comresearchgate.net This strategy aims to enhance the stability, bioavailability, and therapeutic efficacy of these compounds.

A notable example is the development of a methyl ester prodrug of AdA-derived epoxydocosatrienoic acids (EDTs). acs.orgnih.govfigshare.comresearchgate.net In a preclinical study, a regioisomeric mixture of EDT methyl esters was synthesized and evaluated. acs.org This prodrug approach was designed to facilitate the delivery and subsequent release of the active EDT molecules. The study demonstrated that pretreatment with the EDT methyl ester mixture could significantly reduce endoplasmic reticulum (ER) stress in human embryonic kidney cells and alleviate inflammatory pain in a rat model. acs.orgnih.gov This suggests that the prodrug strategy can be an effective way to deliver the therapeutic benefits of EDTs.

In addition to prodrugs, the total synthesis of synthetic analogs of AdA metabolites is another promising avenue of research. nih.govacs.org For instance, the first total synthesis of neuroprotectin D1 (NPD1) analogues derived from AdA has been achieved. nih.govacs.org This work provides a flexible strategy for creating various dihydroxylated docosatrienes. The ability to synthesize these analogs opens up possibilities for structure-activity relationship (SAR) studies, which can help in designing more potent and selective therapeutic agents. acs.org The development of such synthetic analogs allows for the fine-tuning of the molecule's properties to optimize its therapeutic potential. acs.org

These approaches, focusing on prodrugs and synthetic analogs, represent a sophisticated strategy to harness the therapeutic potential of the AdA metabolic pathway. By improving the drug-like properties of AdA-derived compounds, researchers aim to translate the promising preclinical findings into novel therapeutic interventions.

Conceptual Frameworks for Adrenic Acid as a Novel Research Target in Disease Models

Adrenic acid (AdA) and its metabolites are increasingly being recognized as novel research targets in a variety of disease models, spanning from metabolic and cardiovascular disorders to neurodegenerative diseases and cancer. nih.govspandidos-publications.comnih.gov The conceptual framework for targeting AdA is built upon its diverse biological activities and its role in fundamental cellular processes such as inflammation, oxidative stress, and cell signaling. nih.govspandidos-publications.com

One key conceptual framework positions AdA and its downstream metabolites, particularly the epoxydocosatrienoic acids (EDTs), as critical regulators of cellular homeostasis. acs.org It is proposed that the beneficial effects of EDTs, and by extension, sEH inhibitors, are rooted in their ability to mitigate mitochondrial dysfunction and reduce subsequent reactive oxygen species (ROS) formation. acs.org This, in turn, can block pro-inflammatory signaling cascades and stabilize the endoplasmic reticulum (ER) stress response. acs.orgnih.gov This framework provides a unifying mechanism to explain the broad therapeutic potential of modulating the AdA pathway in a wide range of diseases characterized by inflammation and cellular stress. acs.orgnih.gov

Another conceptualization views AdA as a key signaling molecule that can either promote or resolve inflammation depending on the specific metabolic pathway activated. universiteitleiden.nlresearchgate.net For instance, while some AdA metabolites may have pro-inflammatory effects, others, like those produced via the CYP450 pathway, exhibit anti-inflammatory and pro-resolving properties. universiteitleiden.nlresearchgate.netfrontiersin.org This dual role makes AdA a fascinating and complex target. Research in this area aims to selectively promote the production of beneficial AdA metabolites or block the pathways leading to detrimental ones.

Furthermore, AdA is being explored as a potential biomarker for various diseases. nih.govspandidos-publications.comnih.gov Its levels have been found to be altered in conditions such as non-alcoholic fatty liver disease, atherosclerosis, and certain neurological disorders. nih.govgdx.netmedchemexpress.com This suggests that monitoring AdA levels could aid in disease diagnosis and prognosis. The development of animal models that accurately mimic the role of AdA in human diseases is crucial for validating its potential as both a therapeutic target and a biomarker. nih.gov

Future Directions in Adrenic Acid Research

Elucidation of Underexplored Molecular Mechanisms of Action

Despite being a known metabolite for decades, the precise molecular mechanisms governing the diverse actions of adrenic acid and its derivatives are not fully understood. nih.gov Future research must prioritize detailed investigations into its specific receptors, signaling pathways, and cellular responses across various tissues and disease states. vulcanchem.com A critical area of focus will be to unravel how adrenic acid and its metabolites, such as epoxydocosatrienoic acids (EDTs) and dihydroxydocosatrienoic acids (DHDTs), interact with cellular signaling cascades. researchgate.netacs.org

Key research questions that need to be addressed include:

Receptor Identification: While some G protein-coupled receptors have been implicated for other fatty acids, specific receptors for adrenic acid and its metabolites remain largely uncharacterized. Identifying and validating these receptors is crucial for understanding its signaling initiation.

Enzymatic Pathway Regulation: Adrenic acid is metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. researchgate.net Further studies are needed to understand the regulation of these enzymatic pathways in different cell types and how this influences the production of various bioactive lipid mediators.

Downstream Signaling Cascades: Elucidating the downstream signaling pathways activated by adrenic acid and its metabolites is essential. This includes investigating their effects on transcription factors, gene expression, and protein activation involved in inflammation, cell proliferation, and other key cellular processes. For instance, studies have shown that adrenic acid can inhibit the formation of the potent chemoattractant leukotriene B4 (LTB4) in neutrophils, but the exact molecular interactions leading to this inhibition require further clarification. sciencesconf.orgresearchgate.net

Advanced Comprehensive Lipidomic and Metabolomic Profiling

The advent of high-throughput "omics" technologies, particularly lipidomics and metabolomics, has opened new avenues for understanding the complex roles of adrenic acid. Untargeted metabolomics has already linked altered adrenic acid levels to various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. vulcanchem.comnih.gov

Future research should leverage these advanced analytical platforms to:

Create Detailed Lipidomic Signatures: Comprehensive lipidomic analyses can create detailed signatures associated with different physiological states and diseases. mdpi.com This involves quantifying not just adrenic acid itself, but the entire spectrum of its metabolites and related lipid species in various biological samples. For instance, a lipidomic signature comprising 57 distinct lipid species, including adrenic acid, was found to be highly correlated with a healthy diet score. mdpi.com

Identify Novel Bioactive Metabolites: Untargeted approaches may lead to the discovery of previously unrecognized adrenic acid metabolites with potent biological activities. researchgate.net The recent identification of EDTs and DHDTs as naturally occurring lipids is a testament to this potential. acs.orgnih.gov

Integrate Multi-Omics Data: Combining lipidomic and metabolomic data with genomics, transcriptomics, and proteomics will provide a more holistic view of the metabolic pathways influenced by adrenic acid. This integrated approach can help in identifying key regulatory nodes and potential biomarkers. bevital.no A study on the effects of Eucommia ulmoides leaves in dairy cows utilized both metabolomics and lipidomics to identify changes in milk composition, including an increase in adrenic acid, and correlated these with changes in inflammatory markers. frontiersin.orgnih.govfrontiersin.org

Development and Application of Novel Preclinical Models

To translate basic research findings into clinical applications, the development and use of sophisticated preclinical models are indispensable. While some animal models have been used to study the effects of adrenic acid, there is a need for more refined and disease-specific models.

Future directions in this area include:

Genetically Engineered Models: The use of transgenic models, such as the fat-1 mouse which can endogenously synthesize n-3 from n-6 PUFAs, has been valuable in polyunsaturated fatty acid research. mdpi.com Similar genetically engineered models that allow for the specific manipulation of adrenic acid metabolism could provide invaluable insights into its physiological roles.

Disease-Specific Animal Models: Developing animal models that accurately recapitulate human diseases where adrenic acid is implicated, such as neurodegenerative diseases, cardiovascular disorders, and cancer, is crucial. nih.gov For example, an LTB4-dependent murine arthritis model has been used to demonstrate the in vivo anti-inflammatory effects of adrenic acid. sciencesconf.orgresearchgate.net

Humanized Models and Organoids: The use of humanized mice and patient-derived organoids can offer more clinically relevant platforms to study the effects of adrenic acid and its metabolites in a human context, bridging the gap between animal studies and human trials.

Integration with Systems Biology and Computational Approaches for Mechanistic Insights

The complexity of lipid signaling and metabolism necessitates the use of systems biology and computational approaches to integrate diverse datasets and build predictive models. These approaches can help to understand the dynamic behavior of the biological systems in which adrenic acid operates.

Future research should focus on:

Developing Mechanistic Computational Models: Creating computational models of metabolic and signaling pathways involving adrenic acid can help to simulate and predict the effects of various perturbations. mdpi.com For example, a computational model of ferroptosis, a form of programmed cell death involving lipid peroxidation, has been developed to understand the interplay of various factors, including arachidonic and adrenic acid metabolism. mdpi.comnih.gov